Cas no 802948-26-1 (3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide)

3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide 化学的及び物理的性質
名前と識別子
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- 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide
- 3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide
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- インチ: 1S/C20H21ClN2O5S/c21-16-7-5-14(11-19(16)29(25,26)23-9-3-1-2-4-10-23)20(24)22-15-6-8-17-18(12-15)28-13-27-17/h5-8,11-12H,1-4,9-10,13H2,(H,22,24)
- InChIKey: HBAXKBWDLDTBSC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCOC2=C1)(=O)C1=CC=C(Cl)C(S(N2CCCCCC2)(=O)=O)=C1
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3061-0006-2mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-5mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-5μmol |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-4mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-1mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-10mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-20μmol |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-40mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-15mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3061-0006-50mg |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide |
802948-26-1 | 90%+ | 50mg |
$160.0 | 2023-04-28 |
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamideに関する追加情報
Research Briefing on 3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide (CAS: 802948-26-1)
This research briefing provides an in-depth analysis of the latest scientific advancements related to the compound 3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide (CAS: 802948-26-1). This molecule has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. The briefing synthesizes recent findings from peer-reviewed journals, patent filings, and preclinical studies to offer a comprehensive overview of its pharmacological properties, mechanism of action, and future research directions.
The compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. Recent studies have highlighted its role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Structural analysis reveals that the azepane ring and benzodioxol moiety contribute to its binding affinity and selectivity, making it a promising candidate for drug development. Computational modeling and X-ray crystallography data further support these observations, providing insights into its molecular interactions.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key cellular targets. For instance, research published in the Journal of Medicinal Chemistry (2023) reported its inhibitory effects on a range of kinases, with IC50 values in the nanomolar range. Additionally, preclinical trials have shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These findings underscore its potential as a lead compound for treating conditions such as chronic inflammation and certain cancers.
Despite these promising results, challenges remain in optimizing the compound's safety and efficacy. Recent toxicology studies have identified potential off-target effects that warrant further investigation. Moreover, synthetic routes for large-scale production are still under development, with a focus on improving yield and purity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to address these issues in the coming years.
In conclusion, 3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide represents a compelling area of research in chemical biology. Its multifaceted pharmacological profile and structural versatility make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
802948-26-1 (3-(azepane-1-sulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-4-chlorobenzamide) 関連製品
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